Ethanamine, 2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)thio)-N,N-dimethyl-, hydrochloride
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Overview
Description
2-[(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl-dimethylazaniumchloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted benzothiepin ring system and a dimethylazanium chloride moiety. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl-dimethylazaniumchloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiepin Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiepin ring system. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Chlorination: The benzothiepin ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Thioether Formation: The chloro-substituted benzothiepin is reacted with a thiol compound to form the thioether linkage. This step typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Quaternization: The final step involves the quaternization of the thioether with dimethylamine to form the dimethylazanium chloride moiety. This reaction is usually carried out in the presence of a suitable solvent such as acetonitrile or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl-dimethylazaniumchloride undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloro substituent or to convert the thioether to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dechlorinated products.
Substitution: Various substituted benzothiepins.
Scientific Research Applications
2-[(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl-dimethylazaniumchloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl-dimethylazaniumchloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloro and thioether groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl-methylazaniumchloride : Similar structure but with a methylazanium chloride moiety instead of dimethylazanium chloride.
- 8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl-sulfanyl-ethylamine : Lacks the quaternized nitrogen, resulting in different chemical properties.
Uniqueness
2-[(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]ethyl-dimethylazaniumchloride is unique due to its combination of a chloro-substituted benzothiepin ring and a dimethylazanium chloride moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
69195-80-8 |
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Molecular Formula |
C18H21Cl2NS2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)sulfanyl]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H20ClNS2.ClH/c1-20(2)9-10-21-18-11-13-5-3-4-6-16(13)22-17-8-7-14(19)12-15(17)18;/h3-8,12,18H,9-11H2,1-2H3;1H |
InChI Key |
UPAVPCZHTGYEJW-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCSC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-] |
Origin of Product |
United States |
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